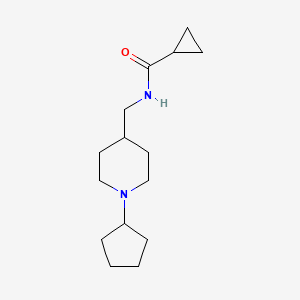

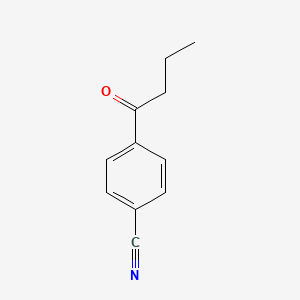

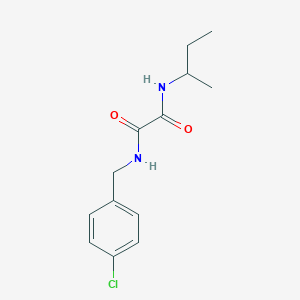

![molecular formula C11H12N2O B2583854 {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol CAS No. 1314969-20-4](/img/structure/B2583854.png)

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol” is an organic compound with the molecular weight of 188.23 . It is also known as [4-(1H-imidazol-4-ylmethyl)phenyl]methanol . The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 188.23 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Catalysis and Synthesis

N-Methylation of Amines

Methanol is used as a hydrogen source and C1 synthon in the N-methylation of amines. RuCl3.xH2O, a cost-effective catalyst, is used in this process, tolerating a variety of amines and enabling the synthesis of pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).

Synthesis of Imidazole Derivatives

(1-Methyl-1H-imidazol-2-yl) methanol derivatives have been synthesized by treating carbonyl compounds, offering a pathway for converting alcohols into carbonyl compounds via quaternary salts (Ohta et al., 1987).

Corrosion Inhibition

Carbon Steel Corrosion Inhibition

Imidazole-based molecules, including [4-(1H-imidazole-1-yl)-phenyl]methanol (METH), are applied for corrosion inhibition of carbon steel in acidic mediums. Quantum chemical calculations and Monte Carlo methods are used to correlate molecular properties with anticorrosion efficiency (Costa et al., 2021).

Pharmaceutical Applications

Synthesis of Drug Molecules

The synthesis of imidazole derivatives, including [4-(1H-imidazole-1-yl)-phenyl]methanol, contributes to the development of various drug molecules and pharmaceutical intermediates, highlighting the compound's significance in medicinal chemistry (Nishimura et al., 1975).

Material Science

Biodiesel Synthesis

Acidic ionic liquids based on 1-benzyl-1H-imidazole, similar in structure to the queried compound, are used as catalysts for the transesterification of vegetable oils, including Nigella sativa seed oil, to produce biodiesel (Aghabarari et al., 2014).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of effects

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

[2-(1H-imidazol-5-ylmethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-7-10-4-2-1-3-9(10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBBXSOLAGZMAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CN=CN2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2583776.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2583782.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2583784.png)

![4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2583788.png)

![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide](/img/structure/B2583791.png)